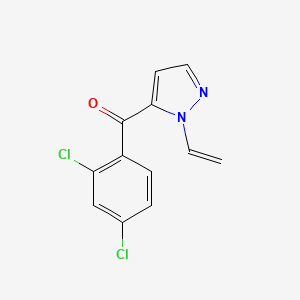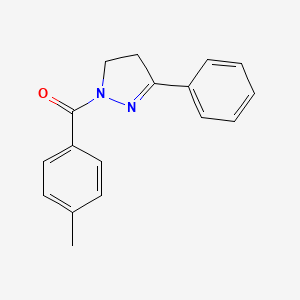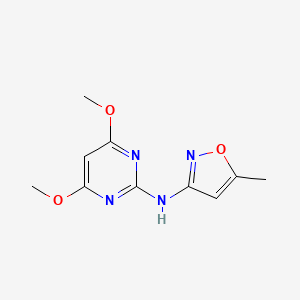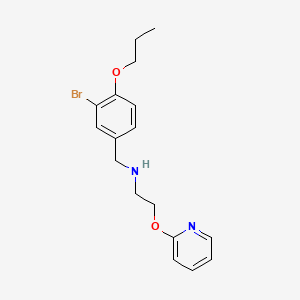![molecular formula C11H8N3O2- B13374055 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate](/img/structure/B13374055.png)
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate is a compound that belongs to the class of phenolates and pyridines It is characterized by the presence of a hydroxyl group, a phenolate ion, and a pyridine ring connected via a diazenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate typically involves the diazotization of 2-aminopyridine followed by coupling with 3-hydroxyphenol. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium to promote the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-hydroxyphenol in an alkaline medium, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced diazenyl derivatives.
Substitution: Halogenated or nitrated phenolates.
Aplicaciones Científicas De Investigación
3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate involves its ability to chelate metal ions through the hydroxyl and phenolate groups. This chelation can disrupt metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the diazenyl linkage can participate in redox reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-4-pyranones: These compounds share the hydroxyl and carbonyl functionalities and are known for their metal-chelating properties.
3-hydroxy-4-pyridinones: Similar to 3-hydroxy-4-[(E)-pyridin-2-yldiazenyl]phenolate, these compounds are used in medicinal chemistry and coordination chemistry.
Uniqueness
This compound is unique due to the presence of the diazenyl linkage, which imparts distinct redox properties and the ability to form stable metal complexes. This makes it particularly useful in applications requiring robust metal chelation and redox activity .
Propiedades
Fórmula molecular |
C11H8N3O2- |
|---|---|
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H/p-1 |
Clave InChI |
RJNYNDHYSJRRDW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)

![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)

![methyl 6-benzyl-2-[2-(2-ethyl-6-methylphenyl)carbohydrazonoyl]-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373993.png)

![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)

![2-[2-(2-Furyl)vinyl]-4-phenyl-3-quinolinecarboxylic acid](/img/structure/B13374024.png)
![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
![2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B13374039.png)
